

# (R)-Methyl 2-hydroxy-3-phenylpropanoate chemical structure and IUPAC name

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## Compound of Interest

Compound Name: (R)-Methyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B1588834

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An In-depth Technical Guide to **(R)-Methyl 2-hydroxy-3-phenylpropanoate**: Structure, Synthesis, Analysis, and Applications

## Introduction

**(R)-Methyl 2-hydroxy-3-phenylpropanoate** is a valuable chiral building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] As a derivative of D-phenylalanine, it possesses a defined stereocenter, making it a critical intermediate for constructing enantiomerically pure complex molecules. Its structural motif, a  $\beta$ -phenyl- $\alpha$ -hydroxy ester, is present in numerous biologically active compounds, including side chains for anti-cancer agents like paclitaxel.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of **(R)-Methyl 2-hydroxy-3-phenylpropanoate**. We will delve into its chemical structure and nomenclature, detail a robust synthetic protocol from a readily available chiral pool starting material, outline rigorous analytical methods for structural and stereochemical confirmation, and discuss its key applications. The methodologies described are designed to be self-validating, providing the rationale behind experimental choices to ensure both accuracy and reproducibility in the laboratory.

## Chemical Identity and Structure

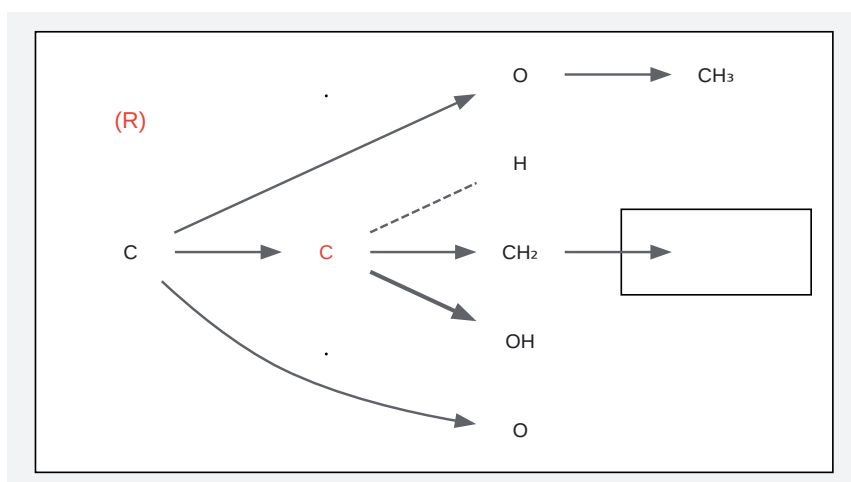
A precise understanding of a molecule's identity and three-dimensional arrangement is fundamental to its application in stereoselective synthesis.

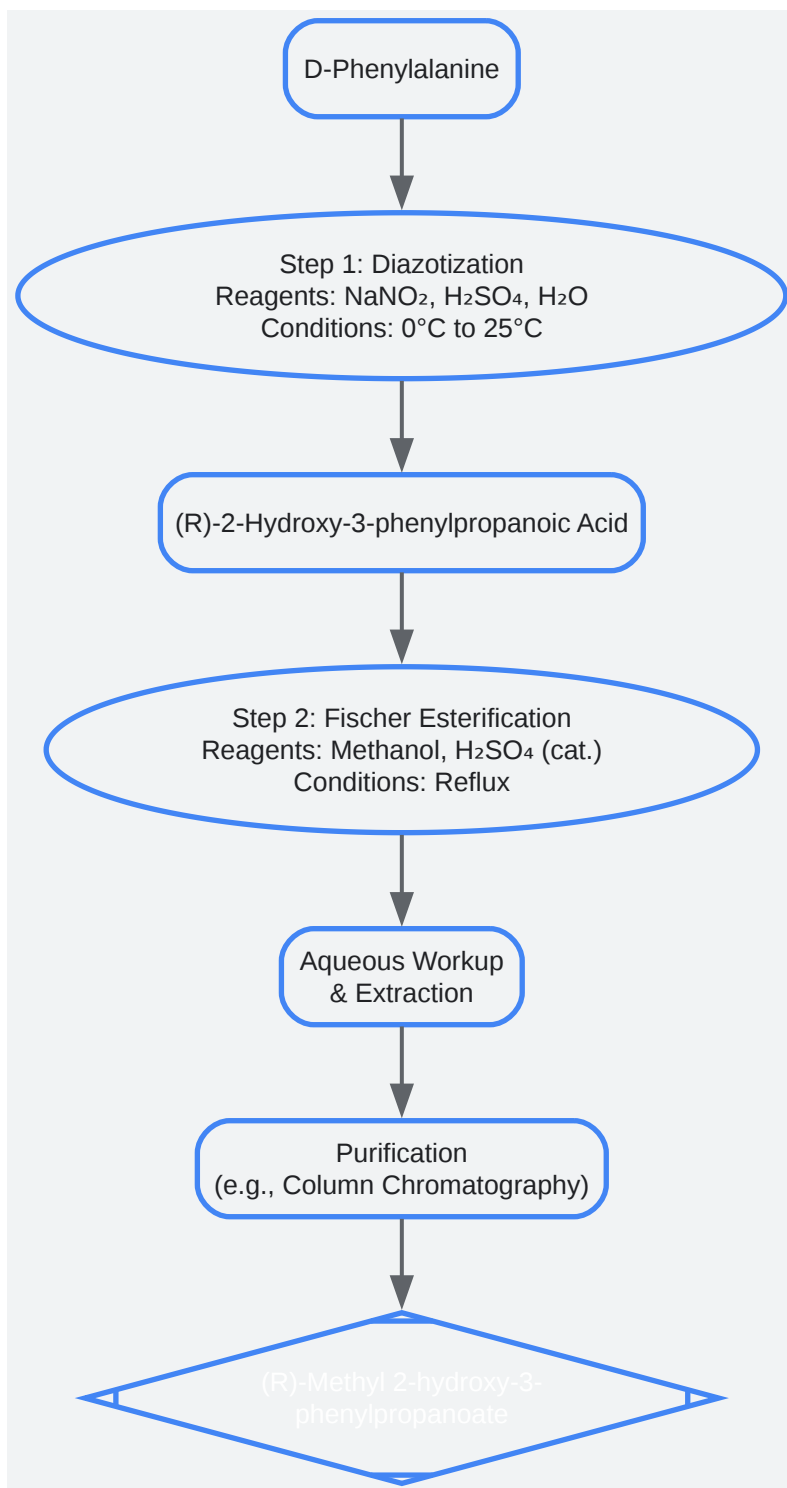
## IUPAC Nomenclature and Identifiers

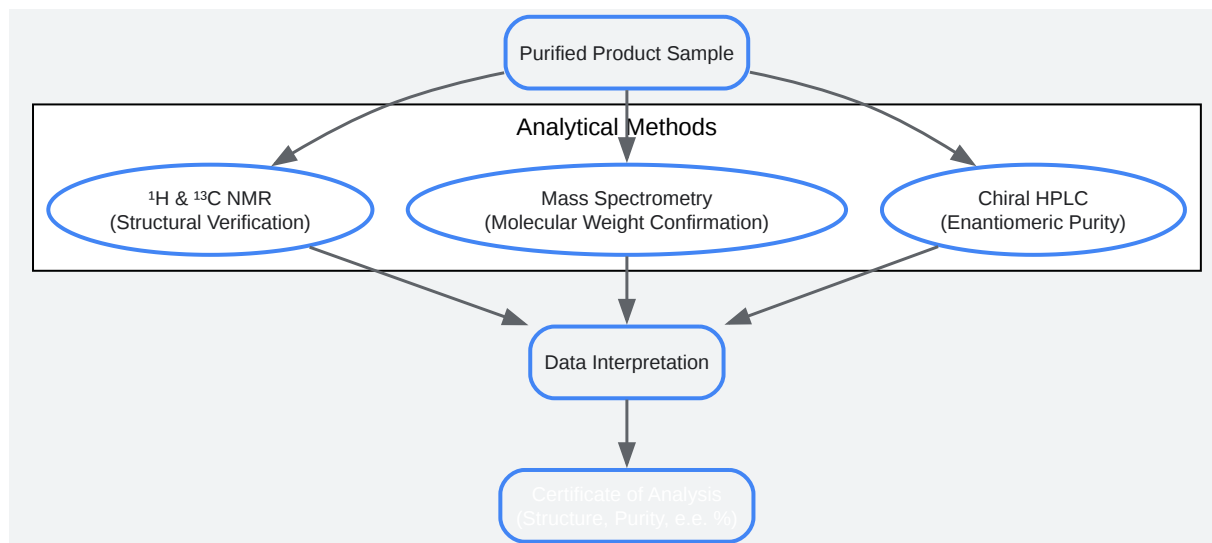
- IUPAC Name: methyl (2R)-2-hydroxy-3-phenylpropanoate[4][5]
- Common Synonyms: Methyl (R)-2-hydroxy-3-phenylpropionate, Methyl D-3-phenyllactate
- CAS Number: 27000-00-6[1][4]
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>3</sub>[1][5]
- InChI Key: NMPPJJIBQQCOOI-SECBINFHSA-N[4]

## Chemical Structure and Stereochemistry

The structure of **(R)-Methyl 2-hydroxy-3-phenylpropanoate** consists of a propanoate backbone with a phenyl group at the C3 position and a hydroxyl group at the C2 position. The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the chiral center at the C2 carbon having an (R)-configuration. This specific spatial arrangement is crucial for its utility in asymmetric synthesis, as it dictates the stereochemical outcome of subsequent reactions.







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- 5. Methyl 2-hydroxy-3-phenylpropanoate | C<sub>10</sub>H<sub>12</sub>O<sub>3</sub> | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]
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